11-carbamoylundecanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

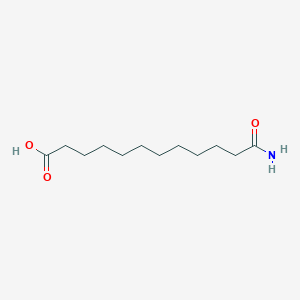

11-Carbamoylundecanoic acid (C₁₂H₂₃NO₃; molecular weight: 229.32 g/mol) is a medium-chain fatty acid derivative featuring a carbamoyl (-CONH₂) group at the 11th carbon position. It is synthesized via a multi-step reaction sequence involving the Beckmann rearrangement of 12-oxododecanoic acid oxime, followed by Hofmann degradation and hydrolysis, yielding 48% with a melting point of 129–131°C . This compound serves as a critical intermediate in organic synthesis, particularly for producing specialized polymers and functionalized fatty acids. Its structural uniqueness lies in the carbamoyl moiety, which enhances reactivity in crosslinking and polymerization reactions.

Scientific Research Applications

Synthesis and Role in Nylon Production

Nylon-11 Production

11-Carbamoylundecanoic acid serves as a precursor in the synthesis of 11-aminoundecanoic acid, which is the monomer for nylon-11. The production process involves several steps, including the hydrolysis of 12-oxododecanoic acid oxime to form this compound, followed by Hofmann degradation to yield 11-aminoundecanoic acid. This method is advantageous as it utilizes Vernonia oil, a renewable raw material, reducing the reliance on castor oil and minimizing energy-intensive processes typically associated with traditional nylon production methods .

Properties of Nylon-11

Nylon-11 is characterized by its excellent dimensional stability, abrasion resistance, and vibration resistance. These properties make it suitable for various applications, including:

- Electrical Applications: Used in cable insulation and extrusion.

- Mechanical Applications: Molding intricate components for automotive and aerospace industries.

- Sports Equipment: Manufacturing durable and lightweight gear.

- Industrial Fabrics: Production of high-performance textiles and synthetic fibers .

Biomedical Applications

Drug Delivery Systems

Research has indicated that derivatives of this compound can be utilized in drug delivery systems. The compound's ability to form stable complexes with therapeutic agents enhances their solubility and bioavailability. This property is particularly beneficial for hydrophobic drugs, which often face challenges in effective delivery .

Tissue Engineering

In tissue engineering, nylon-11's biocompatibility and mechanical properties make it an attractive candidate for scaffolding materials. Studies have shown that scaffolds made from nylon-11 can support cell attachment and proliferation, facilitating tissue regeneration processes .

Environmental Sustainability

Biodegradable Polymers

The synthesis of nylon-11 from renewable resources like Vernonia oil positions it as a more sustainable alternative to conventional petroleum-based polymers. The use of this compound in this context highlights its role in developing biodegradable materials that can reduce plastic pollution and promote environmental sustainability .

Case Studies

Chemical Reactions Analysis

Hofmann Degradation of 11-Carbamoylundecanoic Acid

The Hofmann degradation is a critical step in converting this compound into 11-(methoxycarbonylamino)undecanoic acid. This reaction involves treating the amide with sodium methoxide and bromine in an alcohol solvent.

Reaction Conditions:

-

Reagents: Sodium methoxide, bromine

-

Solvent: Methanol

-

Temperature: 70°-80°C

Product Formation:

-

The reaction transforms this compound into 11-(methoxycarbonylamino)undecanoic acid, which is then further processed to obtain 11-aminoundecanoic acid .

Hydrolysis of 11-(Methoxycarbonylamino)undecanoic Acid

The final step involves the hydrolysis of 11-(methoxycarbonylamino)undecanoic acid to produce 11-aminoundecanoic acid.

Reaction Conditions:

-

Reagent: Sodium hydroxide

-

Solvent: Ethanol

-

Duration: 17 hours under reflux conditions

Yield:

-

The hydrolysis yields crude 11-aminoundecanoic acid with a yield of about 53%. Further purification through recrystallization results in a yield of approximately 34% .

Spectroscopic Analysis

Spectroscopic methods are used to characterize the compounds involved in these reactions. For instance, the mass spectrum of methyl 11-carbamoylundecanoate shows diagnostic ions at m/z 244, 212, 170, and 59, indicating typical fragmentation patterns for long-chain aliphatic molecules .

NMR Data:

-

The proton-NMR spectrum of the methyl carbamate derivative shows absorptions at 4.9 ppm, 4.1 ppm, 3.56 ppm, 2.9 ppm, 2.2 ppm, 2.1 ppm, and 1.9 ppm.

-

The Carbon-13 NMR spectrum reveals carbonyl signals at 179.37 ppm and 157.12 ppm, with other significant signals at 55 ppm, 42 ppm, and 35 ppm .

Data Table: Key Reactions and Conditions

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrolysis of Oxime | Nickel acetate tetrahydrate | 110°-115°C, 24 hours | 48% |

| Hofmann Degradation | Sodium methoxide, bromine | 70°-80°C, methanol | - |

| Hydrolysis of Carbamate | Sodium hydroxide | 17 hours reflux, ethanol | 53% (crude), 34% (purified) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11-carbamoylundecanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves carbodiimide-mediated coupling between undecanoic acid and a carbamoylating agent (e.g., carbamoyl chloride) under inert conditions. Post-reaction, impurities like unreacted precursors or byproducts (e.g., urea derivatives) must be removed via gradient elution HPLC or silica-gel column chromatography. Purity validation requires ≥95% by NMR or LC-MS, with attention to residual solvents (e.g., DMF) quantified via GC-MS .

- Key Considerations :

- Use anhydrous solvents to prevent hydrolysis of the carbamoyl group.

- Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

- Methodological Answer : Conduct solubility screens in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For aqueous solutions, colloidal stability should be tested via dynamic light scattering (DLS) to detect aggregation .

- Key Considerations :

- Solubility in DMSO (>50 mM) is typical for stock solutions in biological assays .

- Avoid prolonged exposure to basic conditions (pH >10) to prevent amide bond hydrolysis .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing this compound from structurally similar derivatives (e.g., 11-aminoundecanoic acid), and how can they be resolved?

- Methodological Answer : Structural ambiguity arises due to similar molecular weights (e.g., 11-aminoundecanoic acid: 201.31 g/mol vs. This compound: ~228.3 g/mol). High-resolution mass spectrometry (HR-MS) with <5 ppm mass accuracy is critical. For NMR, focus on the carbamoyl proton signal (δ 6.5–7.5 ppm in DMSO-d6) and carbonyl carbons (δ 165–175 ppm in 13C NMR) .

- Key Considerations :

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the carbamoyl group and the alkyl chain .

Q. How can researchers design in vivo studies to evaluate the metabolic fate of this compound?

- Methodological Answer : Radiolabel the carbamoyl group (14C or 3H) and administer the compound to model organisms (e.g., rodents). Collect plasma, urine, and tissue samples at timed intervals. Metabolite identification requires LC-MS/MS with collision-induced dissociation (CID) and comparison to synthetic standards. Bile-duct cannulation may clarify enterohepatic recirculation .

- Key Considerations :

- Dose normalization to body surface area is critical for translational relevance .

Q. What strategies mitigate batch-to-batch variability in this compound during large-scale synthesis for preclinical studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Optimize reaction parameters (temperature, stoichiometry) via design-of-experiment (DoE) software.

- Use inline FTIR or Raman spectroscopy for real-time monitoring of carbamoyl group formation.

- Establish acceptance criteria for intermediates (e.g., ≤2% unreacted undecanoic acid via qNMR) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

- Methodological Answer : Re-evaluate experimental variables:

- Purity : Confirm lot-specific impurity profiles (e.g., via LC-UV/ELSD).

- Solvent effects : Compare activity in aqueous vs. DMSO-based formulations.

- Assay conditions : Standardize cell viability assays (e.g., MTT vs. ATP luminescence) and negative controls .

- Key Considerations :

- Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .

Q. Regulatory and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves (tested for chemical permeation) and sealed goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Spill management : Neutralize with activated carbon or vermiculite, then dispose as hazardous waste .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

11-Aminoundecanoic Acid

- Molecular Formula: C₁₁H₂₃NO₂

- Molecular Weight : 201.31 g/mol

- Synthesis: Produced via Hofmann degradation of 11-carbamoylundecanoic acid or directly from vernolic acid .

- Applications: Key monomer in Nylon 11 production, valued for its thermal stability and mechanical strength .

- Safety: Limited evidence of carcinogenicity in animal studies (IARC Group 3) .

Undecanoic Acid

- Molecular Formula : C₁₁H₂₂O₂

- Molecular Weight : 186.30 g/mol

- Properties : Parent carboxylic acid with a melting point of ~28–30°C (inferred from fatty acid trends).

- Applications : Used in surfactants, lubricants, and research reagents .

11-Mercaptoundecanoic Acid

- Molecular Formula : C₁₁H₂₂O₂S

- Molecular Weight : 218.36 g/mol

- Applications: Thiol-functionalized derivative used in surface modification (e.g., gold nanoparticle coatings) .

- Safety : Requires handling with protective equipment due to reactive thiol group .

FMOC-11-Aminoundecanoic Acid

- Molecular Formula: C₂₆H₃₃NO₄

- Molecular Weight : 423.55 g/mol

- Applications : FMOC-protected derivative employed in solid-phase peptide synthesis .

- Synthesis: Introduced via FMOC (fluorenylmethyloxycarbonyl) protection of 11-aminoundecanoic acid .

11,11′-[1,3-Phenylenebis(carbonylimino)]diundecanoic Acid

- Molecular Formula : C₃₀H₄₈N₂O₆

- Molecular Weight : 532.72 g/mol

- Applications : Bifunctional compound acting as a polymer crosslinker or dendritic scaffold .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Key Observations

- Synthetic Efficiency: this compound’s Beckmann rearrangement achieves moderate yields (48%), while 11-aminoundecanoic acid requires additional steps (Hofmann degradation) .

- Industrial Relevance: Nylon 11, derived from 11-aminoundecanoic acid, dominates the high-performance polymer market, whereas carbamoyl derivatives remain niche intermediates .

- Safety Contradictions: Undecanoic acid’s irritant classification () contrasts with its non-hazardous status in some regulations (), likely due to concentration-dependent effects.

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

12-amino-12-oxododecanoic acid |

InChI |

InChI=1S/C12H23NO3/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H2,13,14)(H,15,16) |

InChI Key |

RAFOGKOTRLOFKP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.